2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H22ClN5O3 and its molecular weight is 487.9g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been reported to inhibit sterol demethylase , a key enzyme in the biosynthesis of sterols in fungi.
Mode of Action
Similar compounds have been shown to bind to their target proteins via coordination, hydrogen bonding, and stacking interactions . These interactions can disrupt the normal function of the target protein, leading to the observed biological effects.
Biochemical Pathways
Inhibition of sterol demethylase, as seen with similar compounds , would disrupt the biosynthesis of sterols. This could affect the integrity of cellular membranes in fungi, leading to their death.
Result of Action
Similar compounds have been shown to exhibit remarkable inhibitory activities against certain fungi . For instance, they can inhibit spore germination and cause morphological changes in the mycelia .
Properties
IUPAC Name |
2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-9-5-6-10-21(20)35-2)23(16-11-13-17(33)14-12-16)32-26(28-15)30-24(31-32)18-7-3-4-8-19(18)27/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTROQLCJKQDSNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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